2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
Description
2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperidine ring via an acetyl group substituted with a 2-methoxyphenoxy moiety. This structural architecture combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse biological applications. Benzothiazole derivatives are well-documented for their pharmacological properties, including antimicrobial, antitumor, and central nervous system (CNS) activity . The 2-methoxyphenoxy group may enhance metabolic stability and receptor-binding affinity compared to unsubstituted or para-substituted analogs .
Properties
Molecular Formula |
C21H22N2O3S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C21H22N2O3S/c1-25-17-7-3-4-8-18(17)26-14-20(24)23-12-10-15(11-13-23)21-22-16-6-2-5-9-19(16)27-21/h2-9,15H,10-14H2,1H3 |
InChI Key |
ITTKLRIKSJLURL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-aminobenzothiazole with 4-piperidone, followed by acetylation with 2-methoxyphenoxyacetyl chloride. The reaction conditions often require the use of organic solvents such as ethanol or dichloromethane, and catalysts like piperidine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole derivatives with hydroxyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including vasoconstriction and neurotransmitter release. The pathways involved in these effects are complex and may include G-protein coupled receptor signaling and downstream effector mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, pharmacological activity, and physicochemical properties.
Benzothiazole Derivatives
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () This compound shares the benzothiazole core but lacks the piperidine-acetyl linkage. The 4-methoxyphenyl group at position 2 contrasts with the target’s 2-methoxyphenoxy substitution. Biological studies highlight benzothiazoles as potent antimicrobial agents, suggesting that the chloro and methoxy substituents synergistically enhance activity. However, the absence of the piperidine moiety may limit CNS penetration compared to the target compound .
Piperidine-Linked Benzimidazoles ()
- 1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-1H-benzimidazol-2-amine This benzimidazole derivative shares a piperidine ring and methoxyphenyl group but differs in core heterocycle (benzimidazole vs. benzothiazole) and substitution pattern.
Benzimidazole-Triazole Hybrids ()
Compounds such as 9a–9e incorporate triazole and benzimidazole moieties. While their piperidine-like structures are absent, the phenoxymethyl-triazole-acetamide backbone demonstrates how substituents (e.g., fluorophenyl, bromophenyl) modulate bioactivity. The target compound’s benzothiazole core may offer improved π-π stacking interactions in enzyme binding compared to benzimidazoles .
Indole-Based Analogues ()
Indole derivatives like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol share the 2-methoxyphenoxy group but use an indole scaffold. These compounds exhibit α1-/β1-adrenoceptor binding, suggesting the 2-methoxyphenoxy group contributes to receptor affinity. However, the benzothiazole core in the target compound may confer distinct electronic properties, altering selectivity .
Lignin Model Dimers ()
Degradation studies of phenolic β-O-4 dimers (e.g., 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol) reveal that 2-methoxyphenoxy groups resist enzymatic cleavage better than para-substituted analogs. This suggests the target compound’s 2-methoxyphenoxy substituent could enhance metabolic stability .
Structural and Pharmacological Data Comparison
Key Research Findings
- Substituent Position Matters: The 2-methoxyphenoxy group in the target compound likely enhances metabolic stability and target engagement compared to para-substituted analogs (e.g., 4-methoxyphenyl in ) .
- Heterocycle Core Influences Binding : Benzothiazoles may exhibit stronger π-π interactions in enzymatic pockets than benzimidazoles or indoles, as suggested by docking studies in .
Biological Activity
The compound 2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.45 g/mol. The structure features a benzothiazole core linked to a piperidine ring and a methoxyphenoxyacetyl group, which may contribute to its biological activity.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their pharmacological properties, including:
- Antitumor Activity : Research indicates that benzothiazole compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against A431 (skin), A549 (lung), and H1299 (lung) cancer cells by inducing apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : These compounds have demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Properties : Some studies have highlighted the neuroprotective effects of benzothiazole derivatives against neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .
- Modulation of Inflammatory Pathways : By downregulating inflammatory mediators, this compound can mitigate chronic inflammation .
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives:
- Study on Antitumor Activity : A recent study synthesized multiple benzothiazole derivatives and evaluated their effects on cancer cell lines. Among these, certain compounds exhibited significant cytotoxicity against A549 cells at concentrations as low as 1 µM, indicating strong potential for anticancer drug development .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of benzothiazoles. It was found that specific derivatives could significantly lower levels of inflammatory markers in vitro, suggesting their usefulness in managing inflammatory conditions .
Data Table: Biological Activities of Related Benzothiazole Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
